6-(Bromomethyl)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-2-4-1-5(9)8-3-7-4/h1,3H,2H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXZRMBGDXKOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719089 | |
| Record name | 6-(Bromomethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269291-22-6 | |
| Record name | 4(3H)-Pyrimidinone, 6-(bromomethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Bromomethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 6 Bromomethyl Pyrimidin 4 Ol
Nucleophilic Substitution Reactions at the Bromomethyl Center
The primary mode of reactivity for 6-(bromomethyl)pyrimidin-4-ol involves nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. wikipedia.org The electron-withdrawing nature of the pyrimidine (B1678525) ring enhances the electrophilicity of this carbon, while the bromide ion serves as an effective leaving group, facilitating reactions with a wide range of nucleophiles. wikipedia.orgpressbooks.pub These reactions typically proceed via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions. wikipedia.org
The bromomethyl group is a suitable handle for forming new carbon-carbon bonds, a fundamental transformation in organic synthesis. scholaris.ca While direct alkylation with carbon nucleophiles like enolates or organometallics is plausible, cross-coupling reactions represent a more documented strategy for analogous structures. For instance, related brominated pyrimidine systems readily participate in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties. nih.gov This suggests that this compound could be similarly employed in transition-metal-catalyzed reactions, potentially after conversion to an organometallic intermediate. Radical-mediated C-C bond-forming reactions, where a carbon radical generated at the methyl position adds to an alkene or alkyne, also represent a viable synthetic route. libretexts.org
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic Acid | PdCl₂(PPh₃)₂, Na₂CO₃, THF | 6-(Arylmethyl)pyrimidin-4-ol |
| Alkylation | Enolate | Base (e.g., LDA) | β-(Pyrimidin-6-yl) ketone/ester |
| Radical Addition | Alkene/Alkyne | Radical Initiator (e.g., AIBN), Bu₃SnH | Extended alkyl/alkenyl pyrimidine |
The electrophilic bromomethyl group reacts readily with various heteroatom nucleophiles, leading to the formation of ethers, amines, and thioethers. This is a widely used strategy for the synthesis of diverse pyrimidine derivatives.
The hydroxyl group of the pyrimidin-4-ol tautomer can act as an oxygen nucleophile. However, direct intermolecular O-alkylation is less common than substitution at the bromomethyl center. More frequently, the bromomethyl group of one molecule is used to alkylate the oxygen of another nucleophile. For instance, O-alkylation of phenolic compounds or other alcohols with similar bromomethyl-heterocycles is a standard procedure, typically carried out in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF. nih.govamazonaws.com The use of an iodomethyl analogue, which can be prepared from the bromomethyl compound, often results in higher yields for O-alkylation reactions. acs.orgnih.gov The choice of solvent can be critical in directing the selectivity between N- and O-alkylation in ambident nucleophiles. researchgate.net
| Nucleophile | Base/Conditions | Product | Yield | Reference |
| Substituted Phenol | K₂CO₃, KI, DMF, rt | 6-((Aryloxy)methyl)pyrimidin-4-ol derivative | 19-99% | nih.gov |
| 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-one | K₂CO₃, MeCN, reflux | O-alkylated pyrimidine ether | 80% | acs.org |
Nitrogen nucleophiles, such as primary and secondary amines, readily displace the bromide to form the corresponding N-alkylated products. nih.gov This reaction is fundamental in building more complex molecules and is often employed in the synthesis of biologically active compounds. nih.govevitachem.com The reaction typically proceeds under basic conditions to neutralize the HBr byproduct. In cases where the pyrimidine ring itself contains nucleophilic nitrogens (e.g., in fused ring systems like pyrrolo[3,2-d]pyrimidines), selective N-alkylation can be a challenge, sometimes requiring protecting group strategies to achieve the desired regioselectivity. nih.gov
| Nucleophile | Base/Conditions | Product Type | Reference |
| Primary/Secondary Amines | Base (e.g., K₂CO₃, Et₃N) | 6-((Alkylamino)methyl)pyrimidin-4-ol | evitachem.com |
| Pyrrole (B145914) Nitrogen | DMF, µW, 150 °C | N-alkylated pyrrolo[3,2-d]pyrimidine | nih.gov |
Thiols and thiolate anions are excellent nucleophiles for SN2 reactions and react efficiently with this compound to form stable thioethers (sulfides). The reaction is typically fast and high-yielding, often performed using a base like potassium hydroxide (B78521) or cesium carbonate to generate the more nucleophilic thiolate in situ. amazonaws.comresearchgate.net This S-alkylation is highly chemoselective; even in the presence of other nucleophilic groups like alcohols or amines within the same molecule, the reaction occurs exclusively at the sulfur atom. researchgate.net This high selectivity makes it a valuable tool in synthetic chemistry. For example, 2-mercaptopyrimidine (B73435) derivatives are readily alkylated at the sulfur position using alkyl bromides. amazonaws.comresearchgate.net
| Nucleophile | Base/Conditions | Product | Yield | Reference |
| 2-Mercaptopyrimidine-4,6-diol | KOH, KI, EtOH/H₂O, reflux | 2-((Pyrimidin-6-ylmethyl)thio)pyrimidine derivative | Good | amazonaws.com |
| 2-Mercapto-6-oxo-1,6-dihydropyrimidine | Base | 6-((6-Oxo-1,6-dihydropyrimidin-2-ylthio)methyl) derivative | 53% | researchgate.net |
| Various Thiols | Cs₂CO₃, TBAI, DMF | Structurally diverse sulfides | High | researchgate.net |
Formation of Carbon-Heteroatom Bonds (e.g., O-, N-, S-Alkylation)
Cyclization Reactions Involving the Bromomethyl Group
The bromomethyl group is a key functional group for constructing fused heterocyclic ring systems through intramolecular cyclization. In these reactions, a nucleophile tethered to another position on the pyrimidine ring or on an adjacent substituent attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a new ring.
A common strategy involves the intramolecular nucleophilic attack by a nitrogen or oxygen atom. For example, a suitably positioned amino group can undergo an intramolecular SN2 reaction with the bromomethyl moiety to form a five, six, or seven-membered nitrogen-containing ring fused to the pyrimidine core. jlu.edu.cnnih.gov These reactions are often highly regioselective, with the formation of 5- and 6-membered rings being kinetically favored (Baldwin's rules). libretexts.org An example is the 6-exo-dig cyclization of functionalized 5-amino propargyl pyrimidinones, which proceeds via nucleophilic attack of an amino group to form a fused pyrazine (B50134) ring system. nih.gov Radical cascade cyclizations, where a radical generated from the C-Br bond initiates a series of bond-forming events, also provide a powerful method for assembling complex polycyclic frameworks. rsc.org
| Reaction Type | Key Features | Product | Reference |
| Intramolecular N-Alkylation | 5-Amino propargyl pyrimidinone undergoes 6-exo-dig cyclization. | Fused pteridine (B1203161) derivative | nih.gov |
| Intramolecular Cyclization | Alkylation followed by intramolecular cyclization. | Tetrahydropyrido[3,2-d]pyrimidin-2-ol derivative | jlu.edu.cn |
| Radical Cascade Cyclization | Visible-light promoted reaction with N-arylacrylamides. | Sulfonylmethylated phenanthridine | rsc.org |
Intramolecular Cyclization to Form Fused Ring Systems
The bifunctional nature of this compound, possessing both an electrophilic bromomethyl group and a nucleophilic-capable pyrimidine ring system, makes it an ideal precursor for intramolecular cyclization reactions. These reactions are a powerful strategy for the synthesis of fused bicyclic and polycyclic heterocyclic systems, which are common scaffolds in pharmacologically active compounds. mdpi.comnih.gov
The general mechanism involves the introduction of a nucleophilic center onto the pyrimidine ring, typically at the N1, N3, or C5 position, or on a substituent. This nucleophile then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a new ring fused to the pyrimidine core. For instance, the synthesis of pyrrolo[2,3-d]pyrimidines can be achieved from 6-(halomethyl)pyrimidine precursors. scielo.org.mxresearchgate.net This involves a reaction sequence where a nucleophile, often introduced at the C5 position, cyclizes onto the adjacent bromomethyl group.
While direct examples for this compound are specific, the reactivity pattern is well-established for analogous systems. chim.itresearchgate.netbiointerfaceresearch.com For example, the cyclization of 2-(allylamino)pyrido[2,3-d]pyrimidin-4(3H)-one with iodine results in the formation of an angularly fused imidazo[1,2-a]pyrido[3,2-e]pyrimidin-5(7H)-one derivative, demonstrating the propensity of substituted pyrimidones to undergo intramolecular cyclization. researchgate.netbiointerfaceresearch.com The bromomethyl group in the target compound serves as a pre-installed electrophile, simplifying the synthetic route to such fused systems.
| Reactant Type | General Conditions | Resulting Fused System | Reference Example |
|---|---|---|---|
| 5-Amino-6-(bromomethyl)pyrimidin-4-ol | Base-catalyzed cyclization | Pyrrolo[2,3-d]pyrimidine | Analogous syntheses of pyrrolo[2,3-d]pyrimidines. scielo.org.mxresearchgate.net |
| 6-(Bromomethyl)-N-substituted-pyrimidin-4-amine | Base or thermal conditions | Imidazo[1,2-a]pyrimidine derivative | Based on cyclization of related N-substituted pyrimidines. researchgate.net |
| This compound with an N-acyl or N-sulfonyl amine at C5 | Base-catalyzed cyclization | Substituted pyrrolo[2,3-d]pyrimidinone | General principle of intramolecular nucleophilic substitution. chim.it |
Intermolecular Cycloaddition Reactions for Complex Heterocycles
Intermolecular cycloaddition reactions are powerful tools for constructing complex ring systems in a single step. libretexts.org While this compound itself is not a typical diene or dipolarophile, its bromomethyl group serves as a versatile functional handle to generate reactive intermediates capable of participating in such reactions.
A prominent example is the 1,3-dipolar cycloaddition, a reaction class that includes the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. sctunisie.orgscholarsresearchlibrary.comresearchgate.net The bromomethyl group can be readily converted into a variety of 1,3-dipole precursors. For instance, reaction with sodium azide (B81097) would yield 6-(azidomethyl)pyrimidin-4-ol. This azide can then react with an alkyne in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a thermal Huisgen cycloaddition to form a 1,2,3-triazole ring. Alternatively, the azide can be used to generate a nitrile imine, which can undergo cycloaddition with alkenes. beilstein-journals.org
Another strategy involves the reaction of the bromomethyl group with a tertiary amine or phosphine (B1218219) to form a quaternary ammonium (B1175870) or phosphonium (B103445) salt. Subsequent deprotonation with a base can generate an azomethine ylide or a phosphonium ylide, which are reactive 1,3-dipoles that can be trapped in situ by various dipolarophiles. mdpi.com
| Derived Intermediate | Reaction Type | Reactant Partner | Resulting Heterocycle | Reference Principle |
|---|---|---|---|---|
| 6-(Azidomethyl)pyrimidin-4-ol | 1,3-Dipolar Cycloaddition (CuAAC) | Terminal Alkyne | 1,2,3-Triazole | General principle of click chemistry. mdpi.com |
| Pyridinium (B92312) salt (from reaction with pyridine) | 1,3-Dipolar Cycloaddition | Alkene or Alkyne | Indolizine derivative | Formation and reaction of pyridinium ylides. |
| Nitrile Imine (from azide precursor) | 1,3-Dipolar Cycloaddition | Alkene | Pyrazoline derivative | Sydnone photolysis analogy. beilstein-journals.org |
Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring (if activated)
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS), making such reactions significantly more difficult than on benzene (B151609). slideshare.netuoanbar.edu.iq Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the basic nitrogen atoms are protonated, further deactivating the ring. wikipedia.orggcwgandhinagar.com
However, the reactivity can be modulated by substituents. The hydroxyl group at the C4 position of this compound is an activating group. This group exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form. The pyrimidone tautomer can enhance the electron density of the ring, particularly at the C5 position, making it more susceptible to electrophilic attack. bhu.ac.in Conversely, the bromomethyl group at C6 is generally considered to be weakly deactivating through an inductive effect.
Electrophilic substitution, if it occurs, is predicted to happen at the C5 position, which is the most electron-rich carbon in the pyrimidine nucleus and is activated by the adjacent C4-hydroxyl/oxo group. wikipedia.orgslideshare.net Reactions like nitration and halogenation have been observed on substituted pyrimidines that possess strong activating groups. wikipedia.orgbhu.ac.injournalcsij.com For instance, nitration of 2-pyrimidone yields the 5-nitro derivative, demonstrating that the oxo group can sufficiently activate the ring for EAS to proceed. bhu.ac.in Therefore, while challenging, EAS on this compound at the C5 position may be feasible under specific conditions, likely requiring forcing conditions or the use of highly reactive electrophiles.
Stability and Degradation Pathways Under Various Chemical Conditions
The stability of this compound is largely dictated by the reactivity of the bromomethyl group, which contains a good leaving group (Br⁻). The primary degradation pathway is expected to be nucleophilic substitution at the benzylic-like carbon.
Under aqueous conditions, particularly with heating or under acidic or basic catalysis, the compound is susceptible to hydrolysis. This reaction involves the displacement of the bromide ion by water or a hydroxide ion, leading to the formation of 6-(hydroxymethyl)pyrimidin-4-ol (B9412). This type of solvolysis is common for reactive benzylic halides.
In the presence of other nucleophiles, a variety of substitution products can be formed. For example, reaction with amines, thiols, or alkoxides will lead to the corresponding substituted pyrimidine derivatives. acs.orgnih.gov
The stability is also pH-dependent. Under strongly basic conditions, the pyrimidinol proton can be removed, forming a pyrimidinolate anion. This may increase the rate of degradation through either intermolecular nucleophilic attack or potentially promote unwanted intramolecular reactions if other reactive sites are present. The degradation of similar heterocyclic cations often proceeds via nucleophilic substitution (SN2) or Hofmann elimination pathways when under basic conditions. researchgate.netresearchgate.net While Hofmann elimination is not directly applicable here, the principle of degradation via nucleophilic attack by hydroxide is relevant.
Additionally, like many aromatic compounds, there is a potential for photodegradation upon exposure to UV light, which could lead to radical-mediated decomposition pathways or rearrangement products. wikipedia.org
| Condition | Potential Degradation Pathway | Major Degradation Product | Reference Principle |
|---|---|---|---|
| Aqueous (Neutral, Acidic, or Basic) | Hydrolysis (SN1 or SN2) | 6-(Hydroxymethyl)pyrimidin-4-ol | Solvolysis of benzylic halides. evitachem.com |
| Strongly Basic (e.g., NaOH) | Nucleophilic Substitution by OH⁻ | 6-(Hydroxymethyl)pyrimidin-4-ol | Base-catalyzed hydrolysis. researchgate.net |
| Presence of Nucleophiles (e.g., RNH₂, RS⁻) | Nucleophilic Substitution | 6-(Aminomethyl)pyrimidin-4-ol, 6-(Thio-methyl)pyrimidin-4-ol | Reactivity of bromomethyl groups. nih.gov |
| UV Irradiation | Photodegradation | Various (e.g., radical coupling products, reduced species) | Photolytic decomposition of aromatic heterocycles. wikipedia.org |
Role As a Versatile Synthetic Building Block and Intermediate in Organic Synthesis
Precursor in the Synthesis of Fused Pyrimidine (B1678525) Systems
The pyrimidine scaffold is a ubiquitous feature in numerous biologically active compounds, including nucleic acids and many pharmaceuticals. The fusion of a pyrimidine ring with other heterocyclic systems often leads to compounds with enhanced or novel pharmacological properties. 6-(Bromomethyl)pyrimidin-4-ol serves as an excellent starting material for the synthesis of such fused systems, where the bromomethyl group acts as a key electrophilic site for cyclization reactions.
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of compounds that have garnered significant attention due to their structural analogy to purine (B94841) nucleosides, leading to their investigation as potent kinase inhibitors and antineoplastic agents. ekb.eg The synthesis of these derivatives often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine core.
The general strategy for the synthesis of pyrrolo[2,3-d]pyrimidines from this compound would involve its reaction with a suitable nucleophile that can subsequently participate in a cyclization to form the pyrrole ring. For instance, reaction with an α-amino carbonyl compound or its enolate equivalent could lead to an intermediate that, upon cyclization and subsequent aromatization, would yield the desired pyrrolo[2,3-d]pyrimidine framework. The bromomethyl group is the key electrophilic handle that initiates the synthetic cascade. The versatility of this scaffold allows for the introduction of various substituents, which has been explored in the development of selective inhibitors for kinases like Colony-stimulating factor-1 receptor (CSF1R). nih.gov
A general synthetic approach is outlined in the table below:
| Reactant | Reagent | Product | Significance |
| This compound | α-amino ketone/ester | N-substituted intermediate | Key step in forming the C-N bond for subsequent cyclization. |
| N-substituted intermediate | Base-mediated cyclization | Pyrrolo[2,3-d]pyrimidine | Formation of the fused pyrrole ring, leading to the 7-deazapurine core. |
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines are another important class of purine analogs with a wide range of biological activities, including their use as kinase inhibitors in cancer therapy. nih.govunisi.it The synthesis of this heterocyclic system can be achieved through the cyclocondensation of a pyrimidine precursor with a hydrazine (B178648) derivative.
In this context, this compound can be envisioned as a precursor to a more elaborated pyrimidine intermediate suitable for cyclization. For example, the bromomethyl group can be converted to a dicarbonyl or a related functional group, which can then undergo condensation with hydrazine or substituted hydrazines to form the fused pyrazole (B372694) ring. This approach provides a modular way to access a variety of substituted pyrazolo[3,4-d]pyrimidines. nih.gov
| Starting Material | Key Transformation | Intermediate | Cyclizing Agent | Final Product |
| This compound | Oxidation/Functional group interconversion | Pyrimidine with 1,3-dicarbonyl precursor at C5-C6 | Hydrazine hydrate | Pyrazolo[3,4-d]pyrimidine |
Formation of Imidazo-, Thiazolo-, and Oxazolopyrimidine Analogues
The fusion of imidazole (B134444), thiazole, or oxazole (B20620) rings to the pyrimidine core gives rise to another set of bicyclic heterocycles with diverse pharmacological profiles. The synthesis of these systems often relies on the reaction of a pyrimidine derivative bearing vicinal amino and haloalkyl or carbonyl functionalities.
The bromomethyl group of this compound can be readily converted into other functional groups necessary for these cyclizations. For instance, displacement of the bromide with a nucleophile like thiourea (B124793), followed by cyclization, can lead to the formation of a thiazolopyrimidine ring system. ijnc.ir Similarly, reaction with an appropriate oxygen or nitrogen nucleophile can pave the way for the synthesis of oxazolo- and imidazopyrimidine analogues, respectively.
| Fused System | Key Reagent | Reaction Type |
| Thiazolopyrimidine | Thiourea or thioamide | Nucleophilic substitution followed by intramolecular cyclization. |
| Imidazopyrimidine | Amidines or cyanamide | Formation of an intermediate that cyclizes to the imidazole ring. |
| Oxazolopyrimidine | Amides or ureas | Intramolecular O-alkylation followed by cyclization. |
Construction of Pyridopyrimidine Frameworks
Pyridopyrimidines are a class of fused heterocyclic compounds that have been investigated for their potential as antibacterial agents and kinase inhibitors. nih.govnih.gov The construction of the pyridine (B92270) ring onto the pyrimidine core can be achieved through various synthetic strategies, often involving the reaction of a pyrimidine precursor with a 1,3-dicarbonyl compound or its equivalent.
This compound can serve as a valuable starting material in this context. The bromomethyl group can be utilized to introduce a side chain containing an active methylene (B1212753) group. This intermediate can then undergo a condensation-cyclization reaction with a suitable three-carbon component to form the fused pyridine ring, yielding the pyridopyrimidine scaffold.
A plausible synthetic pathway is depicted below:
| Step | Description |
| 1 | Reaction of this compound with a malonic ester derivative to introduce a two-carbon extension with an active methylene group. |
| 2 | Michael addition of the resulting intermediate to an α,β-unsaturated carbonyl compound. |
| 3 | Intramolecular cyclization and subsequent aromatization to afford the pyridopyrimidine framework. |
Intermediate for the Construction of Diverse Organic Frameworks
Beyond its role as a direct precursor to fused pyrimidine systems, this compound also functions as a key intermediate for the synthesis of other complex organic molecules, most notably in the field of medicinal chemistry.
Synthesis of Carbohydrate and Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. nih.gov These molecules mimic natural nucleosides and interfere with the replication of viral or cellular genetic material. The synthesis of nucleoside analogues often involves the coupling of a modified nucleobase with a sugar moiety or a carbocyclic sugar mimic.
This compound can be considered a precursor to a modified pyrimidine base. The bromomethyl group allows for the introduction of various substituents or for its conversion into other functional groups, which can then be glycosylated to form novel nucleoside analogues. For instance, the pyrimidine moiety derived from this compound can be coupled with a protected ribose or deoxyribose derivative to afford the corresponding nucleoside.
Furthermore, this pyrimidine derivative can be used in the synthesis of carbocyclic nucleosides, where the furanose or pyranose ring of a natural nucleoside is replaced by a cycloalkane ring. nih.govnih.gov In these syntheses, the pyrimidine moiety is coupled to a functionalized cyclopentane (B165970) or cyclohexane (B81311) ring, and the bromomethyl group can be a key handle for subsequent chemical modifications.
| Analogue Type | Synthetic Strategy | Role of this compound |
| Nucleoside Analogues | Vorbrüggen glycosylation or related coupling methods. | Precursor to the modified pyrimidine base to be coupled with a sugar derivative. |
| Carbocyclic Nucleosides | Coupling of the pyrimidine base with a functionalized cycloalkane. | Provides the pyrimidine core for the synthesis of the carbocyclic nucleoside. |
The chemical versatility of this compound, stemming from its reactive bromomethyl group, establishes it as a pivotal building block in organic synthesis. Its utility as a precursor for a wide range of fused pyrimidine systems, including pyrrolo[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and others, highlights its importance in the construction of medicinally relevant scaffolds. Moreover, its role as an intermediate in the synthesis of complex molecules like carbohydrate and nucleoside analogues further underscores its significance in the field of drug discovery and development. The continued exploration of the reactivity of this compound is likely to unveil new synthetic methodologies and lead to the discovery of novel bioactive molecules.
Incorporation into Macrocyclic and Supramolecular Structures
The unique bifunctional nature of this compound positions it as a promising candidate for the construction of complex molecular architectures such as macrocycles and supramolecular assemblies. The compound features two primary reactive sites: the electrophilic bromomethyl group at the 6-position and the pyrimidin-4-ol core, which can engage in various reactions and non-covalent interactions.
The bromomethyl group is a potent alkylating agent, readily undergoing nucleophilic substitution reactions. This allows for the covalent linkage of the pyrimidine unit to other molecular fragments. For instance, reaction with difunctional nucleophiles (e.g., diamines, dithiols) could facilitate the formation of large ring structures, incorporating the pyrimidine moiety as a core component. While direct synthesis of a macrocycle using this compound as the sole building block is not extensively documented, the principles of macrocyclization involving pyrimidine compounds have been established. researchgate.net The general strategy involves linking pyrimidine units through reactive substituents, a role for which the bromomethyl group is ideally suited.
In the realm of supramolecular chemistry, the pyrimidin-4-ol core is of significant interest. This fragment can exist in tautomeric forms (the -ol and -one forms), both of which possess hydrogen bond donor and acceptor sites. These sites, particularly the nitrogen atoms in the pyrimidine ring and the hydroxyl/carbonyl group, can participate in predictable and directional hydrogen bonding interactions. acs.org This capacity for self-recognition and assembly can be harnessed to form well-ordered, non-covalent structures like molecular columns, chains, or networks. acs.org The interplay of hydrogen bonding and π-π stacking interactions between pyrimidine rings is a key driver in the formation of such supramolecular structures. acs.org
Utility in the Synthesis of Compounds with Specific Molecular Targets
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous therapeutic agents due to its ability to interact with a wide range of biological targets. mdpi.commdpi.com this compound serves as a valuable intermediate for creating derivatives that can be tailored for high-affinity binding to specific enzymes and receptors.
Building Blocks for Enzyme Inhibitors and Modulators
The pyrimidine core is central to the design of many enzyme inhibitors, particularly protein kinase inhibitors. nih.govnih.gov The strategic placement of substituents on the pyrimidine ring is crucial for achieving potency and selectivity. The 6-(bromomethyl) group on the pyrimidin-4-ol scaffold provides a reactive handle for introducing diverse side chains that can target specific pockets within an enzyme's active site.
Research on related compounds underscores the significance of the 6-position substituent. For example, a series of 2,4,6-trisubstituted-5-nitropyrimidines, including derivatives with 6-CH2Br (bromomethyl) and 6-CHBr2 (dibromomethyl) groups, were evaluated for their ability to inhibit cell proliferation. nih.gov The activity of these compounds was suggested to arise from an alkylation mechanism, highlighting the functional importance of the reactive halomethyl group in interacting with biological macromolecules. nih.gov
Furthermore, studies on inhibitors for enzymes like microtubule affinity-regulating kinase 4 (MARK4) and dipeptidyl peptidase-4 (DPP-4) have utilized 6-substituted pyrimidine or pyrazolopyrimidine scaffolds. nih.govnih.gov In the development of DPP-4 inhibitors, a 6-(hydroxymethyl)pyrazolopyrimidine core—a close analog of the target compound—was successfully used to create potent inhibitors with IC50 values in the nanomolar range. nih.govvietnamjournal.ru This demonstrates that the 6-position is a key vector for introducing functionality that modulates enzyme activity. The 6-(bromomethyl) group serves as a direct precursor to such hydroxymethyl groups or as a point of attachment for more complex side chains designed to optimize enzyme binding.
Scaffolds for Receptor Ligands and Probes
The development of selective receptor ligands often relies on scaffolds that allow for precise spatial arrangement of pharmacophoric elements. The this compound structure offers a rigid core with a reactive linker arm, making it an attractive starting point for synthesizing targeted receptor ligands and molecular probes.
The strategic importance of the 6-position has been demonstrated in the synthesis of selective ligands for folate receptors (FRs). nih.gov A series of 6-substituted thieno[2,3-d]pyrimidines were designed where variations in the side chain at the 6-position were critical for achieving selective uptake by FRα and FRβ over other folate transporters. nih.govnih.gov This work provides strong evidence that a linker originating from the 6-position of a pyrimidine-like ring system can be used to direct a molecule to a specific receptor. The bromomethyl group in this compound is an ideal functional group for installing such receptor-targeting side chains through nucleophilic substitution.
This synthetic versatility allows the pyrimidine scaffold to be used in the creation of molecular probes. By attaching a reporter group (e.g., a fluorophore) to the 6-(bromomethyl) position, probes can be designed to bind to a specific receptor, allowing for visualization and study of receptor location and function.
Table 1: Potential Applications of this compound in Synthesis
Click to view interactive data table
| Section | Application Area | Role of this compound | Rationale / Supporting Evidence |
|---|---|---|---|
| 4.2.2 | Macrocycle Synthesis | Bifunctional Building Block | The reactive bromomethyl group allows for covalent linkage, while the pyrimidine core provides structural rigidity. General methods for pyrimidine macrocycle synthesis exist. researchgate.net |
| 4.2.2 | Supramolecular Assembly | H-Bonding Motif | The pyrimidin-4-ol core contains H-bond donors and acceptors, facilitating self-assembly into ordered structures. acs.org |
| 4.3.1 | Enzyme Inhibitors | Versatile Scaffold/Intermediate | The bromomethyl group acts as a reactive site for introducing side chains to target enzyme active sites. Related 6-halomethyl pyrimidines show activity via alkylation. nih.gov Close analogs are used in potent DPP-4 inhibitors. nih.gov |
| 4.3.2 | Receptor Ligands | Scaffold with Targeting Vector | The 6-position is a key site for modification to achieve receptor selectivity, as shown in the design of folate receptor ligands. nih.govnih.gov |
| 4.3.2 | Molecular Probes | Core for Probe Conjugation | The reactive bromomethyl group enables the attachment of reporter molecules (e.g., fluorophores) for receptor imaging and functional studies. |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-(Dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine |
| Dipeptidyl peptidase-4 (DPP-4) |
Advanced Spectroscopic and Analytical Characterization of 6 Bromomethyl Pyrimidin 4 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides atom-by-atom information on the chemical environment, connectivity, and stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-(Bromomethyl)pyrimidin-4-ol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the bromomethyl group, and the hydroxyl group.
The protons of the bromomethyl group (-CH₂) are anticipated to appear as a singlet in a specific region of the spectrum. chemicalbook.com The chemical shifts of the aromatic protons on the pyrimidine ring are influenced by the electronic effects of the substituents (the hydroxyl and bromomethyl groups). researchgate.net The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 (pyrimidine ring) | 8.0 - 8.2 | Singlet |
| H-5 (pyrimidine ring) | 6.5 - 6.7 | Singlet |
| -CH₂Br (bromomethyl) | 4.5 - 4.7 | Singlet |
| -OH (hydroxyl) | 10.0 - 12.0 | Broad Singlet |
Note: Predicted values are based on typical chemical shifts for substituted pyrimidines and related heterocyclic compounds. Actual values may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides data on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The carbon of the bromomethyl group (-CH₂Br) is expected at a characteristic upfield shift due to the electronegative bromine atom. The sp²-hybridized carbons of the pyrimidine ring will appear in the aromatic region of the spectrum, with the carbon atom attached to the hydroxyl group (C-4) and the nitrogen atoms showing characteristic downfield shifts. organicchemistrydata.orgresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 155 |
| C-4 | 160 - 165 |
| C-5 | 110 - 115 |
| C-6 | 155 - 160 |
| -CH₂Br | 30 - 35 |
Note: Predicted values are based on typical chemical shift ranges for substituted pyrimidines. Actual values may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a derivative of this compound with adjacent protons on the pyrimidine ring, COSY would show cross-peaks connecting these protons, confirming their neighboring relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.comcolumbia.edu This is invaluable for definitively assigning carbon signals. For instance, it would show a correlation between the singlet at ~4.6 ppm in the ¹H spectrum and the carbon signal at ~33 ppm in the ¹³C spectrum, confirming the -CH₂Br group. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comcolumbia.edu HMBC is critical for connecting different fragments of the molecule. Key correlations for this compound would include cross-peaks between the bromomethyl protons (-CH₂) and the ring carbons C-5 and C-6, and between the H-5 proton and carbons C-4 and C-6. These correlations would unambiguously confirm the substitution pattern on the pyrimidine ring. researchgate.netmdpi.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. amazonaws.comnih.gov For this compound (C₅H₅BrN₂O), HRMS would confirm its molecular formula by matching the experimental mass to the calculated exact mass. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive indicator of a monobrominated compound. purdue.edu
Analysis of the fragmentation patterns can further corroborate the proposed structure. Common fragmentation pathways would likely involve the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br), or the loss of the entire bromomethyl radical (•CH₂Br).
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, which may be involved in hydrogen bonding. researchgate.net Characteristic absorptions for the C=C and C=N bonds of the pyrimidine ring would appear in the 1500-1650 cm⁻¹ region. researchgate.netchemmethod.com Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyrimidine ring breathing modes often give strong signals in the Raman spectrum. olemiss.edu A particularly useful band would be the C-Br stretching vibration, which is expected in the lower frequency region of the spectrum (typically 500-600 cm⁻¹), providing direct evidence for the bromomethyl group. iucr.orgd-nb.info
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch (hydroxyl) | IR | 3200 - 3400 (broad) |
| C-H stretch (aromatic) | IR/Raman | 3000 - 3100 |
| C=N / C=C stretch (ring) | IR/Raman | 1500 - 1650 |
| C-Br stretch | Raman | 500 - 600 |
Note: Values are based on data from pyrimidine derivatives and halogenated compounds. researchgate.netresearchgate.netchemmethod.comiucr.orgrsc.org
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid at atomic resolution. researchgate.net For this compound, this method would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles. The resulting crystal structure would confirm the tautomeric form present in the solid state, which is likely the 6-(bromomethyl)pyrimidin-4(3H)-one tautomer, and reveal the specific conformation of the bromomethyl group relative to the pyrimidine ring.
The analysis can also detail the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding. In the case of this compound, hydrogen bonds are expected between the hydroxyl group (or the N-H of the keto tautomer) and the nitrogen atoms of adjacent pyrimidine rings, forming robust supramolecular synthons. grafiati.com Studies on related pyrimidin-4-ol derivatives have shown that the pyrimidine ring is often essentially planar, and crystal packing is dictated by a network of these intermolecular forces. mdpi.comresearchgate.net The insights gained from X-ray crystallography are crucial for understanding structure-property relationships and for the rational design of new molecules. researchgate.netnih.gov
Below is a table summarizing crystallographic data for representative pyrimidine derivatives, illustrating the type of information obtained from such analyses.
| Parameter | Pyrazolo[3,4-d]pyrimidine Derivative (P1) mdpi.com | Pyrido[4,3-d]pyrimidine Derivative (SKI-G-618) nih.gov |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Key Bond Lengths | C=O: ~1.23 Å | C=O: ~1.24 Å |
| Key Bond Angles | C-N-C: ~116-122° | N-C-N: ~115-128° |
| Dihedral Angles | Pyrazole (B372694)/Pyrimidine: 1.22(8)° | Not applicable |
| Intermolecular Interactions | C-H···O, N-H···N hydrogen bonds | Ala451 (2.7 Å), Glu449 (2.8 Å) hydrogen bonds |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is an indispensable tool in synthetic chemistry for the separation, identification, and purification of compounds. For this compound and its derivatives, various chromatographic techniques are employed to assess purity, isolate products from reaction mixtures, and monitor the progress of chemical transformations.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile and thermally sensitive compounds like this compound. zenodo.orgresearchgate.net The technique offers high resolution, accuracy, and sensitivity. researchgate.net Reversed-phase HPLC is most commonly used for pyrimidine derivatives, where a nonpolar stationary phase is paired with a polar mobile phase.
The purity of synthesized pyrimidine derivatives is frequently confirmed by HPLC, often achieving purity levels above 95%. researchgate.netamazonaws.com The method is robust enough to separate the main compound from starting materials, by-products, and other impurities, allowing for accurate quantification. google.com
The table below outlines typical conditions used for the HPLC analysis of pyrimidine-related compounds.
| Parameter | Method for Voriconazole Impurity (a pyrimidine derivative) researchgate.net | Method for 2,4,5-triamino-6-hydroxypyrimidine sulphate google.com |
| Stationary Phase (Column) | Novapak C18 (150 mm x 3.9 mm, 4.0 µm) | C18 Column |
| Mobile Phase | Acetonitrile:Methanol (B129727):0.1% TFA buffer (pH 4.0) (15:30:55 v/v/v) | Methanol:Water (containing sodium heptanesulfonate and triethylamine, pH adjusted with phosphoric acid) |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 256 nm | UV detector |
| Column Temperature | 45 °C | Not specified |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of polar, high-molecular-weight, and thermally labile compounds like this compound by GC is challenging. researchgate.net Its low volatility and potential for degradation at high temperatures in the injector and column necessitate a derivatization step. researchgate.netsemanticscholar.org
Derivatization, for instance through silylation with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH and -NH groups into nonpolar and more volatile trimethylsilyl (B98337) ethers, making the compound amenable to GC analysis. researchgate.net Following derivatization, the compound can be analyzed, often using a GC system coupled with a mass spectrometer (GC-MS) for definitive identification based on both retention time and mass spectrum. researchgate.netpnas.org The fragmentation patterns observed in MS provide valuable structural information, which can help distinguish between isomers. researchgate.net
Typical parameters for GC analysis of derivatized pyrimidines are summarized below.
| Parameter | Method for Derivatized Pyrimidines from DNA researchgate.net | Method for Brominated Flame Retardants thermofisher.com |
| Stationary Phase (Column) | HP-5 (30 m × 0.32 mm id, 0.25 µm film) | TRACE TR-5MS (15 m x 0.25 mm, 0.1 µm film) |
| Carrier Gas | Nitrogen | Helium |
| Injector Temperature | Not specified | 280 °C |
| Oven Temperature Program | Initial 80-120°C, ramp 10-25°C/min | 120°C (2 min), then ramped to 330°C |
| Detector | Flame Ionization Detector (FID) | High-Resolution Mass Spectrometer (HRMS) |
| Derivatization Reagent | Ethyl chloroformate | Not applicable (different compound class) |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of organic reactions. umass.eduwikipedia.org For the synthesis of this compound and its derivatives, TLC allows chemists to quickly check for the consumption of starting materials and the formation of the desired product. uobasrah.edu.iqsemanticscholar.org
The technique involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel. wikipedia.org The plate is then developed in a chamber containing a suitable mobile phase, a solvent or mixture of solvents. umass.edu Compounds separate based on their differential affinity for the stationary and mobile phases. umass.edu For pyrimidine derivatives, common mobile phases include mixtures of ethyl acetate (B1210297) and hexane (B92381) or methanol and toluene. uobasrah.edu.iqresearchgate.net
After development, the separated spots are visualized. While colored compounds are seen directly, colorless compounds like this compound require a visualization method, such as exposure to UV light (at 254 nm), where UV-active compounds appear as dark spots on a fluorescent background. wikipedia.orgresearchgate.nettandfonline.com
| Compound Class | Stationary Phase | Mobile Phase System | Visualization | Reference |
| Tetrahydropyrimidines | Silica Gel | 20% Ethyl Acetate : Hexane | UV Light | uobasrah.edu.iq |
| Pyrimidine Schiff Bases | Silica Gel GF254 | Methanol : Toluene | UV Light (254 nm) | researchgate.net |
| Pyrimidine Derivatives | Silica Gel | Ethyl Acetate : Hexane | UV Light | nih.gov |
| Dihydropyrimidines | Silica Gel | Not specified | UV Light | tandfonline.com |
Theoretical and Computational Studies on 6 Bromomethyl Pyrimidin 4 Ol
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules, offering a balance between accuracy and computational cost. aimspress.comscience.gov For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP hybrid functional, provide valuable insights into their behavior. ijcce.ac.irirjweb.com
Optimization of Ground State Geometries
The initial step in computational analysis involves the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms by minimizing the total energy of the system. For pyrimidine derivatives, methods like DFT with basis sets such as 6-311++G(d,p) are commonly employed to accurately model geometrical parameters. irjweb.commdpi.com The optimization process ensures that the calculated structure represents a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. irjweb.com The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial configuration and potential intermolecular interactions. irjweb.com
Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Derivative (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-N2 | 1.3747 Å |
| Bond Length | C3-N2 | 1.3897 Å |
| Bond Angle | C-N-C | (Not specified) |
| Dihedral Angle | (Not specified) | (Not specified) |
Note: This table is illustrative and based on a related pyrimidine derivative. Actual values for 6-(bromomethyl)pyrimidin-4-ol would require specific calculations.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.comresearchgate.net
The energies of these orbitals and their gap are calculated using DFT methods. irjweb.com For example, in the analysis of N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, the HOMO energy was found to be -6.2613 eV and the LUMO energy was -0.8844 eV, indicating its potential as both an electron donor and acceptor. irjweb.com The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. mdpi.com
Table 2: Frontier Molecular Orbital Energies and Energy Gap (Illustrative)
| Parameter | Energy (eV) |
| HOMO | -6.2967 |
| LUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Note: This table is illustrative and based on a related pyrimidine derivative. Actual values for this compound would require specific calculations.
Electrostatic Potential Surface (EPS) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. irjweb.comresearchgate.net The MEP map displays different potential values on the electron density surface, typically using a color scale. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net
This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. science.gov For instance, in a study of a pyridiniminium bromide salt, the MEP map was used to visualize N—H⋯Br and C—H⋯Br interactions. researchgate.net The calculation of the MEP is often performed using DFT methods, providing a visual representation of the molecule's reactivity. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method within DFT is a common approach for calculating NMR chemical shifts. rsc.org These predictions can be highly valuable in assigning experimental spectra and confirming the structure of newly synthesized compounds. rsc.org
The accuracy of predicted ¹H and ¹³C NMR chemical shifts can be quite high, with machine learning algorithms further enhancing the precision of DFT-based predictions. mdpi.comescholarship.org For example, the PROSPRE program, which uses a deep learning algorithm, can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm in various solvents. mdpi.com While specific predicted NMR data for this compound were not found, the general methodology is well-established for pyrimidine and other heterocyclic derivatives. ijcce.ac.irmdpi.com
Molecular Docking Studies for Ligand-Target Interactions (focus on interaction mechanisms)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. tandfonline.comekb.eg This method is instrumental in drug discovery for understanding the interaction mechanisms and predicting the binding affinity between a small molecule and its biological target. tandfonline.commdpi.com
Binding Affinity Predictions with Model Receptors or Enzymes
Molecular docking simulations calculate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), which quantifies the strength of the interaction between the ligand and the receptor. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com
For pyrimidine derivatives, docking studies have been performed against various biological targets. For example, derivatives have been docked against DNA topoisomerase to explore their antiproliferative activity. mdpi.com In another study, pyrimidine derivatives were docked into the active sites of antibacterial and antimalarial proteins, with a low binding energy of -7.97 kcal/mol and an inhibition constant of 1.43 µM indicating high affinity for an antibacterial target. mdpi.com The interactions stabilizing the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions, are also elucidated through docking studies. mdpi.comdergipark.org.tr For instance, a study on aminodimethylpyrimidinol derivatives as FGFR4 inhibitors used intensive molecular docking to understand the structure-activity relationship and identified key binding interactions. nih.govresearchgate.net
Table 3: Illustrative Molecular Docking Results for a Pyrimidine Derivative
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues |
| Antibacterial Protein | -7.97 | 1.43 µM | (Not specified) |
| Antimalarial Protein | -5.86 | 50.23 µM | (Not specified) |
| FGFR4 Kinase | (Not specified) | (Not specified) | Gln791, Met793 |
Note: This table is illustrative and based on various pyrimidine derivatives. Specific binding affinities and interacting residues for this compound would depend on the chosen target receptor.
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The molecular structure of this compound, featuring a hydroxyl group, a bromomethyl substituent, and two nitrogen atoms within the aromatic ring, allows for a variety of intermolecular interactions that dictate its physical properties and its interactions with other molecules.
Hydrogen Bonding: The pyrimidinol core is a versatile hydrogen-bonding motif. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the lone pairs on the ring's nitrogen atoms and the oxygen atom can serve as hydrogen bond acceptors. Studies on the hydration of protonated pyrimidine have shown that water molecules readily bond with the ion, highlighting the significance of these interactions. aip.orgvcu.edu In the solid state, similar pyrimidine derivatives are known to form stable crystal structures stabilized by networks of N–H⋯O and O–H⋯O interactions. researchgate.net Therefore, this compound is expected to form strong hydrogen bonds, potentially leading to dimeric structures or extended networks in condensed phases.
Halogen Bonding: The bromine atom in the bromomethyl group is a potential halogen bond (XB) donor. A halogen bond is a noncovalent interaction where an electrophilic region, known as a σ-hole, on the surface of the halogen atom interacts with a nucleophile (such as a lone pair on a nitrogen or oxygen atom). acs.org The strength and directionality of these bonds are well-documented; for instance, C–Br···N interactions typically exhibit a high degree of linearity. acs.org In the context of this compound, the bromine could form intramolecular or intermolecular halogen bonds with the nitrogen or oxygen atoms of another pyrimidine molecule, influencing its conformation and crystal packing.
Reaction Mechanism Modeling using Computational Approaches
Computational modeling is instrumental in elucidating the complex mechanisms of chemical reactions, including those for the synthesis of heterocyclic compounds like this compound. Density Functional Theory (DFT) is a common method used to map out reaction pathways, identify intermediates, and characterize transition states. semanticscholar.org
A plausible synthetic route to this compound involves the radical bromination of 6-methylpyrimidin-4-ol using a reagent like N-bromosuccinimide (NBS). Computational chemistry can be used to model this key step in detail.
Researchers can characterize the geometry and energy of the transition state for the hydrogen abstraction from the methyl group by a bromine radical and the subsequent reaction with a bromine molecule. Theoretical calculations provide the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is crucial for predicting reaction rates. For example, studies on the synthesis of other pyrimidine derivatives have used DFT to calculate the total energy of transition states, providing insight into the reaction feasibility. jchemrev.comrsc.org Such analysis helps in understanding the energetics of bond breaking and formation throughout the reaction.
Computational modeling is particularly useful for explaining and predicting reaction selectivity. In the synthesis of this compound, a key challenge is achieving chemoselectivity (bromination of the methyl group instead of the pyrimidine ring) and regioselectivity.
By calculating the energy profiles for different possible reaction pathways, chemists can determine the most favorable route. For instance, one could compare the activation energy for hydrogen abstraction from the methyl group versus the activation energy for electrophilic addition to the pyrimidine ring. The pathway with the lower energy barrier will be the dominant one. DFT studies on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives have shown that transition states for different regioisomeric products can be very close in energy, explaining why a mixture of products might be formed. rsc.org This type of investigation allows for the rational optimization of reaction conditions to favor the desired product.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational techniques used to correlate the chemical structure of compounds with their reactivity or biological activity. nih.gov These models are typically mathematical equations that use molecular descriptors (numerical representations of molecular properties) to predict a specific outcome.
While no specific QSRR studies for this compound were found, the approach has been widely applied to other pyrimidine derivatives to predict various activities. nih.govscielo.braip.org These studies demonstrate the power of the methodology. For example, in one study, QSAR models for pyrimidine derivatives as anticancer agents were developed using Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods, achieving high correlation coefficients (R²) of 0.889 and 0.998, respectively. nih.gov The molecular descriptors used in such models often relate to the molecule's electronic properties, size, and shape. This approach could theoretically be applied to predict the reactivity of this compound in a given reaction by building a model based on a training set of similar reacting compounds.
| Pyrimidine Derivatives Studied | Predicted Activity | Modeling Technique | Key Findings/Descriptors | Reference |
|---|---|---|---|---|
| Furopyrimidine and thienopyrimidine derivatives | Anticancer (VEGFR-2 inhibition) | MLR and ANN | Models showed high predictive power with R² values of 0.889 (MLR) and 0.998 (ANN). | nih.gov |
| Halogenated pyrimidine derivatives | Inhibition of human dihydroorotate (B8406146) dehydrogenase | Bee Algorithm and MLR | The model showed good performance for variable selection with a correlation coefficient of 0.9627. | nih.gov |
| Various pyrimidine derivatives | Larvicidal activity against Aedes aegypti | MLR and PLS | Model showed hydrophobicity and specific substituent groups were key for activity. | scielo.br |
| Pyrazolo[3,4-d]pyrimidine derivatives | c-Src kinase inhibition | Heuristic and Best MLR | Models identified important physicochemical parameters, with the Best MLR model showing R² = 0.738. | aip.org |
Solvation Models and Environmental Effects on Reactivity
The solvent in which a reaction is conducted can have a profound impact on reaction rates and outcomes. Solvation models are computational methods used to simulate the effect of a solvent on a solute molecule. These can be explicit (where individual solvent molecules are modeled) or implicit (where the solvent is treated as a continuous medium with a specific dielectric constant).
For pyrimidine-based molecules, solvation is critical. The hydration of the pyrimidine radical cation and protonated pyrimidine has been studied both experimentally and theoretically. aip.orgvcu.edu These studies show that the first few water molecules bind very strongly, and the structure of the solvated cluster can be determined. For instance, hydrated protonated pyrimidine clusters form externally solvated structures where the water molecules cluster together and the ion sits (B43327) on the outside. aip.org
DFT calculations can be used to determine solvation free energies in various solvents, predicting a molecule's stability and solubility. researchgate.netresearchgate.net A study on a pyrimidine-6-carboxylate derivative found that solvation energies were favorable in solvents like acetone, DMSO, and water, indicating they are good solvents for the compound. researchgate.net Such calculations for this compound could predict its behavior in different solvent environments, which is crucial for designing synthetic procedures and understanding its interactions in biological systems. For example, computational studies on pyrimidine derivatives interacting with metal clusters showed that solvation energies were more negative in solvent mediums, indicating greater stability. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
